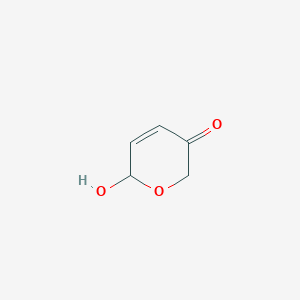

6-hydroxy-2H-pyran-3(6H)-one

説明

Context within Pyrone Chemistry and Heterocyclic Compounds

6-Hydroxy-2H-pyran-3(6H)-one is a heterocyclic organic compound belonging to the pyrone class. Heterocyclic compounds are a fundamental category in organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. In this case, the pyran ring is a six-membered ring containing two oxygen atoms. smolecule.com The structure of this compound is notable for its α,β-unsaturated ketone system, a hemiacetal group, and an allylic alcohol functionality. rug.nl

Compounds within the 2H-pyran-3(6H)-one family are of considerable interest to researchers as they serve as reactive substrates for creating a variety of other complex molecules. researchgate.net The specific placement of the hydroxyl group at the C-6 position makes this compound a distinct and reactive member of this class. Its structure can be viewed as an aldehyde semiacetal, which can predispose it to further reactions like oxidation and condensation. google.com This reactivity is central to its utility in synthetic chemistry. In carbohydrate chemistry, these types of compounds are also referred to as 2,3-dideoxy-2-enopyranos-4-uloses. rug.nl

| Property | Data |

| Chemical Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Class | Heterocyclic Compound, Pyrone |

| Key Functional Groups | α,β-unsaturated ketone, Hemiacetal, Hydroxyl group |

Significance as a Highly Functionalized Synthon and Research Subject

The primary significance of this compound in academic research lies in its role as a highly functionalized synthon. tandfonline.comtandfonline.com A synthon is a molecular unit that serves as a building block in the synthesis of more complex molecules. smolecule.com The multiple functional groups present in this compound make it an exceptionally versatile intermediate for the synthesis of a wide array of other compounds. researchgate.nettandfonline.comresearchgate.net

One of the most common methods for its preparation is the Achmatowicz rearrangement, which involves the oxidative rearrangement of furfuryl alcohols. researchgate.net This accessibility makes it a readily available starting material for various synthetic pathways. Research has demonstrated its successful application in the synthesis of numerous important molecules, including:

Monosaccharides and Disaccharides : It is a key precursor in the synthesis of all stereoisomeric pentoses and can be used to access various disaccharides. rug.nltandfonline.comtandfonline.com

Pyromeconic Acid : This compound has been successfully synthesized using this compound as a starting material. tandfonline.comtandfonline.com

Phosphorus-Containing Sugars : It serves as a synthon for creating modified sugars that incorporate phosphorus. tandfonline.comtandfonline.com

Biologically Active Compounds : Derivatives of 2H-pyran-3(6H)-one are components of naturally occurring anthracycline antibiotics and have been used to synthesize pheromones and other biologically active molecules. rug.nlaua.gr The α,β-enone system within the structure is considered essential for the antimicrobial activity observed in many of its derivatives. aua.grnih.gov

The compound's utility is a subject of ongoing research, with studies exploring its use in creating novel derivatives with potential applications in medicine and agriculture. aua.gracs.org Its ability to be derived from renewable biomass sources further enhances its importance in the context of green chemistry. researchgate.net

| Precursor Compound | Synthesized Product(s) |

| This compound | Stereoisomeric Pentoses |

| Pyromeconic Acid | |

| Phosphorus-Containing Sugars | |

| Disaccharides | |

| Biologically Active Heterocycles |

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-2,5,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOABLGZTHBBHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CC(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445909 | |

| Record name | 6-hydroxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35436-57-8 | |

| Record name | 6-hydroxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35436-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Hydroxy 2h Pyran 3 6h One and Its Derivatives

Oxidative Rearrangement Approaches

Oxidative rearrangement strategies, particularly those starting from furan (B31954) derivatives, represent the most prominent and efficient route to 6-hydroxy-2H-pyran-3(6H)-one. These methods leverage the conversion of a five-membered furan ring into a six-membered dihydropyranone system.

The Achmatowicz reaction, first reported in 1971 by Osman Achmatowicz Jr. and his team, is a cornerstone in the synthesis of pyranones. polishtechnicalreview.comwikipedia.org This oxidative ring expansion transforms furfuryl alcohols into this compound derivatives. nih.gov The reaction is a powerful tool for converting biomass-derived furans into highly functionalized six-membered oxygen heterocycles. acs.org The general mechanism involves the oxidation of the furan ring, typically forming a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate when using reagents like bromine in methanol, which then undergoes an acid-catalyzed rearrangement to yield the dihydropyranone product. wikipedia.org

This reaction has been widely applied in the total synthesis of natural products. nih.gov The versatility of the Achmatowicz rearrangement is enhanced by the variety of oxidizing agents that can be employed, allowing for adaptation to various substrates with different functional groups. nih.gov For instance, N-Bromosuccinimide (NBS) in a buffered solution of THF/H₂O has been used to convert a furan alcohol to the corresponding pyranone in excellent yield during the synthesis of a key intermediate. nih.gov The reaction provides a reliable entry to a variety of pyranone derivatives that are otherwise difficult to access. nih.govnih.gov

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference(s) |

| Furfuryl alcohol | Bromine in Methanol, then H₂SO₄ | Not specified | This compound | Not specified | wikipedia.org |

| Furan alcohol 74 | NBS | Buffered THF/H₂O | Pyranone 69 | Excellent | nih.gov |

| Furylallyl alcohol 106 | NBS | NaOAc, NaHCO₃ buffer | Dihydropyranone (±)-108 | 95% | nih.gov |

| 2-chloro-1-(furan-2-yl)ethanol | m-CPBA | CH₂Cl₂, 0 °C to rt | 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one | 70% | tubitak.gov.trresearchgate.net |

The use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method for executing the Achmatowicz rearrangement. nih.gov This approach facilitates the direct oxidation of 2-furanmethanols (furfuryl alcohols) to the desired pyranone products. The reaction proceeds through an epoxidation of the furan ring, followed by a rearrangement cascade that leads to the this compound core structure. nih.gov

A notable application is the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, a valuable building block for further functionalization. tubitak.gov.tr In this synthesis, 2-chloro-1-(furan-2-yl)ethanol was oxidized with m-CPBA, affording the target pyranone in a good yield of 70%. tubitak.gov.trresearchgate.nettubitak.gov.tr This method highlights the utility of peracids in generating functionalized pyranones under relatively mild conditions.

In the pursuit of greener and more sustainable synthetic methods, enzymatic processes have been developed for the Achmatowicz reaction. The first enzymatic version of this rearrangement was achieved using a laccase-mediator system (LMS). researchgate.netrsc.org Laccases are multi-copper oxidases that, in the presence of a mediator, can oxidize a wide range of substrates. scienceopen.com

This biocatalytic approach utilizes laccase in combination with a mediator, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and aerial oxygen as the terminal oxidant. researchgate.netrsc.org The process has been successfully applied to the oxidation of (5-alkylfuran-2-yl)carbinols, selectively yielding 6-hydroxy-(2H)-pyran-3(6H)-ones with yields reaching up to 90%. researchgate.netrsc.org This enzymatic method is highly selective and operates under environmentally benign conditions, avoiding the need for stoichiometric chemical oxidants. researchgate.net Laccases from Pleurotus ostreatus have been specifically investigated for the oxidation of furfuryl alcohol, demonstrating the potential of these enzymes in biocatalysis. uniovi.esresearchgate.netnih.gov

| Substrate | Enzyme System | Key Conditions | Yield (%) | Reference(s) |

| (5-alkylfuran-2-yl)carbinols | Laccase-TEMPO system | Aerial oxygen | up to 90% | researchgate.netrsc.org |

| Furfuryl alcohol | Laccase POXC (P. ostreatus) | TEMPO (20 mol%) | Quantitative (to furfural) | researchgate.netnih.gov |

Metal catalysts provide another avenue for the oxidative transformation of furan derivatives. Titanium Silicalite-1 (TS-1), a zeolitic material containing isolated titanium(IV) sites, has been shown to be an effective catalyst for the oxidation of furfuryl alcohol to this compound using hydrogen peroxide as the oxidant. researchgate.netchemicalbook.com The reaction pathway is believed to involve the epoxidation of one of the furan's double bonds, followed by an immediate rearrangement of the epoxide intermediate to the final pyranone product. researchgate.net TS-1 is a heterogeneous catalyst that can be recycled, offering advantages in process sustainability. acsmaterial.comfrontiersin.org

Vanadium catalysts, such as vanadyl acetylacetonate (B107027) (VO(acac)₂) and vanadyl triisopropoxide (VO(OiPr)₃), have also been employed for these oxidations, typically with hydroperoxides like tert-butyl hydroperoxide (tBuOOH) as the oxidant. researchgate.netresearchgate.net These catalytic systems are effective for the oxidation of various furan derivatives. researchgate.netosi.lv

| Catalyst | Oxidant | Substrate | Key Finding | Reference(s) |

| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide | Furfuryl alcohol | Yields this compound | researchgate.net |

| Vanadium-based catalysts | Hydrogen Peroxide | Furan | Forms cis-β-formylacrylic acid | osi.lv |

| VO(acac)₂ / tBuOOH | Furan derivatives | Not specified | Alternative to other stoichiometric oxidants | researchgate.net |

Halogen-containing reagents are frequently used to initiate the Achmatowicz rearrangement. sigmaaldrich.com The original procedure developed by Achmatowicz utilized bromine in methanol. wikipedia.org This combination leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which subsequently rearranges to the pyranone under acidic conditions. wikipedia.orgyoutube.com

N-Bromosuccinimide (NBS) is another widely used halogenating agent for this purpose. It serves as a convenient source of electrophilic bromine and is often preferred for its milder reaction conditions and easier handling compared to elemental bromine. The use of NBS in a buffered aqueous solution was shown to be highly effective, providing the desired dihydropyranone in 95% yield from a furylallyl alcohol substrate. nih.gov The choice of halogenating agent and reaction conditions can be tailored to the specific substrate to optimize the yield and selectivity of the rearrangement.

Cyclization and Annulation Strategies for Pyrone Ring Formation

While rearrangement of furans is the dominant route, the pyrone ring system can also be constructed through cyclization and annulation reactions. rsc.org These strategies build the six-membered ring from acyclic or different cyclic precursors. Annulation reactions, in particular, are powerful for constructing complex, fused heterocyclic systems containing a pyrone moiety. acs.org

One strategy involves the coupling of precursors followed by an electrophilic cyclization. For example, (Z)-2-alken-4-ynoates can be prepared via Sonogashira coupling and then cyclized to form the 2-pyrone ring. nih.gov Another approach involves a formal [4+2] cycloaddition where a pyrone acts as a building block, reacting with a nucleophile to form a larger, annulated ring system. acs.org In a different method, an alkaloid-pyrone annulation has been developed using 3-siloxy-4-pyrones, which react with indoles in the presence of acid to form complex fused products. nih.govdoi.org These methods showcase the versatility of pyrones as synthons but are more commonly applied to complex, substituted pyrone systems rather than the direct synthesis of the parent this compound.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are fundamental in the synthesis of cyclic structures like this compound. Among these, the Dieckmann cyclization has proven to be a particularly effective strategy.

Dieckmann Cyclization:

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a powerful tool for forming five- and six-membered rings. In the context of pyranone synthesis, a notable application involves the cyclization of a β-acetoxy ester to yield a 6,6-disubstituted 2H-pyranone. acs.orgacs.orgfigshare.com This approach was instrumental in a second-generation synthesis of Filibuvir, a hepatitis C virus inhibitor. The key transformation was the conversion of an oxazolidinone to a β-keto lactone through the Dieckmann cyclization of a β-acetoxy methyl ester. acs.org This revised strategy led to a significant improvement in the yield of the cyclization step, from an average of 58% to 80% on a multi-kilogram scale. acs.org The efficiency of the Dieckmann cyclization was found to be solvent-dependent, with tetrahydrofuran (B95107) (THF) providing higher yields (90%) compared to toluene (B28343) (76%). acs.org

Claisen-Schmidt Condensation:

While direct application of the Claisen-Schmidt condensation to form the this compound ring in one step is less common, this reaction is crucial for synthesizing chalcones (α,β-unsaturated ketones). These intermediates can then undergo further transformations, such as Michael additions and subsequent cyclization, to form pyranone structures. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.

N-Heterocyclic Carbene-Catalyzed Annulations

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds like pyranones. NHC-catalyzed annulation reactions, particularly [3+2] and [4+2] cycloadditions, offer efficient routes to functionalized dihydropyranones.

One prominent strategy involves the NHC-catalyzed enantioselective [3+2] annulation of enals with vinyl ketones. researchgate.netnih.gov This reaction provides access to disubstituted cyclopentenes, but under certain conditions, can lead to dihydropyranone structures. The homoenolate annulation of vinyl ketones, for instance, has been shown to produce dihydropyranones. researchgate.net

Furthermore, chiral NHC catalysts can induce highly enantioselective annulations of ynals and stable enols, proceeding through a catalytically generated α,β-unsaturated acyl azolium intermediate. This leads to the formation of enantioenriched dihydropyranone products in excellent yields. nih.gov The reaction's success is often dependent on the structure of the chiral triazolium precatalyst. nih.gov Another approach is the NHC-catalyzed formal [3+3] annulation of alkynyl esters with enolizable ketones, which provides a regioselective synthesis of functionalized 2H-pyran-2-ones under metal-free conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods have been successfully applied to the synthesis of substituted 2-pyrones, offering a high degree of functional group tolerance and control over the substitution pattern.

Several palladium-catalyzed strategies have been developed for pyranone synthesis:

Sonogashira Coupling: This reaction has been used in a two-step approach where a Sonogashira coupling is first employed to prepare (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to form 2-pyrones. nih.gov The best conditions for the Sonogashira alkynylation of 4-bromo-6-methyl-2-pyrone were found to be the use of Pd/C with triphenylphosphine (B44618) as a ligand, in the presence of a catalytic amount of copper(I) iodide. york.ac.uk

Stille Carbonylative Cross-Coupling: This methodology has been utilized to synthesize 2,3,6-trisubstituted-2-pyrones. The reaction proceeds through the oxidative addition of a 2-cyclobutenone to the palladium catalyst, followed by carbon monoxide insertion and transmetallation. nih.gov

C-H Functionalization: More recently, direct C-H functionalization of 2-pyrones has emerged as an atom-economical approach. Palladium catalysis can achieve regioselective C-H functionalization at the C3 position of the pyrone ring. rsc.orgyork.ac.uk

These palladium-catalyzed methods provide access to a wide range of substituted pyrones that would be difficult to synthesize using other methods.

Lewis Acid-Mediated Prins Reaction

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, is a powerful method for the synthesis of oxygen-containing heterocycles, particularly tetrahydropyrans and dihydropyrans, which are closely related to this compound. The use of Lewis acids as catalysts is common in these transformations.

The silyl-Prins cyclization is a notable variant where the reaction of 4-trimethylsilyl-3-buten-1-ols with aldehydes under mild Lewis acid conditions, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields substituted dihydropyrans with excellent yields and good stereocontrol. wordpress.commdpi.com The reaction is believed to proceed through a chair-like transition state with equatorial substituents, leading to the stereoselective formation of cis-2,6-disubstituted dihydropyrans. wordpress.com

The choice of Lewis acid can significantly influence the outcome of the Prins cyclization. For instance, in the cyclization of indolyl-substituted allylic ethers, a combination of an iridium-based catalyst with bismuth triflate was effective. researchgate.net In other cases, iron halides have been used as catalysts in combination with trimethylsilyl halides. researchgate.net The reaction of a homoallylic alcohol and a carbonyl compound in the presence of a Lewis acid like BF₃·OEt₂ can also lead to dihydropyran products. researchgate.net These dihydropyran products can serve as valuable intermediates for the synthesis of more complex pyranone derivatives.

Green Chemistry and Sustainable Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. These approaches focus on minimizing waste, reducing the use of hazardous solvents, and utilizing renewable resources.

Biomass-Derived Precursors (e.g., Furfuryl Alcohols from Renewable Carbohydrates)

The utilization of biomass-derived precursors is a cornerstone of sustainable chemistry. Furfuryl alcohol, which can be readily produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, is a key renewable precursor for the synthesis of this compound.

The primary transformation for converting furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones is the Achmatowicz reaction, an oxidative rearrangement. This reaction has been a focal point for the development of green and sustainable synthetic protocols.

| Precursor | Oxidant/Catalyst | Reaction Conditions | Yield | Reference |

| (5-alkylfuran-2-yl)carbinols | Laccase/TEMPO, Aerial O₂ | Enzymatic | up to 90% | researchgate.net |

| 2-Furfural | Diethylzinc, (-)-MIB | One-pot, 0 °C | 46-77% | nih.gov |

| Hydroxymethylfurfural | Palladium or Rhodium catalyst | Liquid phase, ≥ 135 °C | 51-79% | google.com |

| Furfuryl alcohol | Not specified | Not specified | Not specified | evitachem.com |

The enzymatic Achmatowicz reaction, using a laccase-mediator system with aerial oxygen as the oxidant, represents a particularly green approach, affording 6-hydroxy-(2H)-pyran-3(6H)-ones in yields up to 90%. researchgate.net Additionally, one-pot methods starting from 2-furfurals and employing asymmetric catalysis have been developed to produce enantioenriched pyranones. nih.gov The direct conversion of hydroxymethylfurfural, another important biomass-derived platform chemical, to furfuryl alcohol further enhances the sustainability of this synthetic route. google.com

Enzymatic and Biocatalytic Synthesis

The synthesis of this compound and its derivatives has increasingly utilized enzymatic and biocatalytic methods. These approaches offer high selectivity and operate under mild reaction conditions, presenting sustainable alternatives to traditional chemical synthesis. Enzymes such as lipases, oxidases, and peroxidases have demonstrated significant utility in affording optically active pyranone derivatives and in developing novel synthetic cascades.

Lipase-Catalyzed Transformations (e.g., Transesterification for Optically Active Derivatives)

Lipases are versatile enzymes in organic synthesis, particularly for the kinetic resolution of racemic compounds to produce enantiomerically enriched molecules. In the context of this compound, lipase-catalyzed transformations, such as transesterification and esterification, are key methods for obtaining optically active derivatives.

The kinetic resolution of the acetylated derivative, 6-acetyloxy-2H-pyran-3(6H)-one, has been achieved using immobilized lipase (B570770) PS on Hyflo Super Cell. researchgate.net Through transesterification in a hexane/n-butanol solvent system, this method yields enantiomerically pure R-(−)-6-acetyloxy-2H-pyran-3(6H)-one. researchgate.net Conversely, the esterification of the parent compound, this compound, with vinyl acetate (B1210297) catalyzed by the same immobilized lipase, preferentially yields the S-enantiomer of the acetylated product with an enantiomeric excess (e.e.) of up to 76%. researchgate.net This enantioselective esterification is a facet of dynamic kinetic resolution, where the enzyme's preference for specific transition states in the α,β-unsaturated ketone system allows for the separation of enantiomers.

Table 1: Lipase-Catalyzed Transformations for Optically Active Pyranone Derivatives

| Substrate | Enzyme System | Reaction Type | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| 6-Acetyloxy-2H-pyran-3(6H)-one | Immobilized Lipase PS | Transesterification | R-(−)-6-Acetyloxy-2H-pyran-3(6H)-one | Enantiomerically pure | researchgate.net |

Alcohol Oxidase and Chloroperoxidase Cascades

Enzymatic cascades, where multiple enzymes work sequentially in a one-pot reaction, provide an efficient strategy for complex molecular synthesis. A notable example is the dual-enzyme cascade involving an alcohol oxidase and a chloroperoxidase for the synthesis of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one from furfuryl alcohol, achieving a 66% yield. This biotransformation bridges chemical and biological processes, offering a direct enzymatic route to the pyranone structure.

Chloroperoxidase from Caldariomyces fumago is a particularly versatile heme enzyme capable of catalyzing peroxide-dependent halogenation and oxidation reactions, mimicking the function of P450 enzymes. nih.gov While specific cascades for the parent compound this compound are a developing area of research, the principle of using oxidases to generate an intermediate that is then acted upon by a peroxidase demonstrates a powerful approach in biocatalysis.

Biomimetic Catalytic Approaches

Biomimetic catalysis seeks to replicate the efficiency and selectivity of natural enzymatic processes using synthetic catalysts. In the synthesis of this compound, biomimetic approaches often focus on mimicking the Achmatowicz reaction, which involves the oxidative rearrangement of furfuryl alcohols. nih.gov

A significant advancement in this area is the development of the "enzymatic Achmatowicz reaction." This has been demonstrated through the use of a laccase-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. The laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols, using aerial oxygen as the oxidant, selectively produces 6-hydroxy-(2H)-pyran-3(6H)-ones in yields as high as 90%. researchgate.netrsc.org This chemoenzymatic route represents a greener alternative to traditional methods that often rely on stoichiometric, and sometimes heavy-metal-based, oxidants.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Acetyloxy-2H-pyran-3(6H)-one |

| R-(−)-6-Acetyloxy-2H-pyran-3(6H)-one |

| (S)-(-)-6-Acetoxy-2H-pyran-3(6H)-one |

| Furfuryl alcohol |

| 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one |

| (5-Alkylfuran-2-yl)carbinols |

Advanced Chemical Reactivity and Transformations of 6 Hydroxy 2h Pyran 3 6h One Scaffolds

Electrophilic and Nucleophilic Reactions of the Pyrone Ring

The pyrone ring of 6-hydroxy-2H-pyran-3(6H)-one possesses both electron-rich and electron-deficient sites, making it amenable to attack by both electrophiles and nucleophiles. The enone system, with its conjugated double bond and carbonyl group, is a key determinant of this reactivity, alongside the hydroxyl group at the C-6 position.

Electrophilic Substitution at Pyrone Ring Positions (e.g., Bromination, Iodination, Acylation, Alkylation)

While the electron-rich nature of the enol ether moiety might suggest susceptibility to electrophilic attack, the α,β-unsaturated ketone system generally directs reactivity towards other pathways. However, under specific conditions, electrophilic substitution reactions can be achieved on pyranone scaffolds.

Bromination and Iodination: Halogenation of pyranone derivatives has been reported. For instance, bromination of related 2H-pyran-2-one systems can occur, and while specific examples for this compound are not extensively documented, the use of reagents like N-bromosuccinimide (NBS) is a common strategy for allylic and vinylic bromination. Iodination can be achieved using iodine in the presence of an oxidizing agent.

Acylation and Alkylation: Friedel-Crafts type acylation and alkylation reactions are archetypal electrophilic aromatic substitutions and can be adapted for electron-rich heterocyclic systems. wikipedia.orgsigmaaldrich.com The acylation of the pyranone ring would likely require a Lewis acid catalyst to activate the acylating agent, such as an acyl chloride or anhydride. sigmaaldrich.comorganic-chemistry.org Alkylation of the pyrone ring can be challenging due to potential side reactions. However, the formation of an enolate under basic conditions provides a nucleophilic center that can be alkylated by various electrophiles in an SN2 fashion. libretexts.orgresearchgate.netlibretexts.org The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often crucial to ensure complete enolate formation and minimize side reactions. libretexts.org The regioselectivity of this alkylation (at the α- or γ-position to the carbonyl) would be influenced by factors such as the reaction conditions and the nature of the electrophile.

| Reaction Type | Reagent/Conditions | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Brominated pyranone derivative |

| Iodination | Iodine, Oxidizing agent | Iodinated pyranone derivative |

| Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Acylated pyranone derivative |

| Alkylation | Alkyl halide, Strong base (e.g., LDA) | α- or γ-alkylated pyranone derivative |

Nucleophilic Additions and Ring Opening Reactions

The electrophilic centers of the this compound scaffold, particularly the carbonyl carbon and the β-carbon of the enone system, are susceptible to nucleophilic attack. These reactions can lead to a variety of products, including those resulting from ring-opening and subsequent transformations.

Nucleophilic attack at the carbonyl carbon is a fundamental reaction of ketones. However, in the context of the pyranone ring, this can be the initial step towards ring opening, especially in acidic or basic aqueous conditions where the hemiacetal can hydrolyze to form a linear diketone. The stability of the pyranone ring is therefore pH-dependent.

Reactions with nitrogen nucleophiles, such as primary amines, can lead to the formation of imines or enamines, and in some cases, can induce ring transformations to afford nitrogen-containing heterocycles. These reactions often proceed through an initial nucleophilic addition to the carbonyl group, followed by dehydration or rearrangement.

Michael Adduct Formation and Retro-Michael Reactions

The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor. researchgate.net This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the enone system, a reaction of significant synthetic utility.

Michael Adduct Formation: Thiols are particularly effective nucleophiles for Michael additions to pyranone systems, leading to the formation of stable thioether adducts. researchgate.net The formation of these adducts is crucial for the biological activity of some pyranone derivatives, and in some cases, the activity is attributed to a subsequent retro-Michael reaction. researchgate.net

Retro-Michael Reactions: The Michael addition is, in principle, a reversible reaction. The reverse reaction, known as the retro-Michael reaction, involves the fragmentation of the Michael adduct back to the acceptor and the nucleophile. rsc.org For thiol adducts of enones, this retro-Michael reaction can be induced under specific conditions, such as elevated temperatures or in the presence of a competing thiol. rsc.orgnih.gov This reversibility is a key aspect of the dynamic covalent chemistry of these systems. rsc.org The rate-determining step in this dynamic exchange is often the retro-Michael reaction itself. rsc.org

| Reaction | Nucleophile | Key Feature |

| Michael Addition | Thiols | Formation of a stable C-S bond at the β-position. researchgate.net |

| Retro-Michael Reaction | - | Reversion of the Michael adduct to the enone and thiol, often thermally induced. rsc.org |

Redox Chemistry of the Pyranone Moiety

The presence of both an alcohol and a ketone functionality, as well as a carbon-carbon double bond, allows for a range of oxidation and reduction reactions on the this compound scaffold.

Oxidation Pathways (e.g., to Carbonyl Group)

The secondary hydroxyl group at the C-6 position can be oxidized to a ketone, yielding a 2H-pyran-3,6-dione derivative. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. Common oxidants for secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods. For instance, the oxidation of a related dihydroxypyranone to a pyran-3,4-dione has been reported. nih.gov

Reduction Pathways (e.g., to Pyran-3-ol)

The ketone at the C-3 position is readily reduced to a secondary alcohol, affording a 6-hydroxy-2H-pyran-3-ol derivative. This reduction can be achieved using common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). The stereochemical outcome of this reduction is of significant interest, as it creates a new stereocenter at the C-3 position. The facial selectivity of the hydride attack (i.e., from the top or bottom face of the pyranone ring) will determine the configuration of the resulting alcohol. libretexts.org The presence of the existing stereocenter at C-6 can influence the stereoselectivity of the reduction. In some cases, the use of additives like cerium(III) chloride with sodium borohydride (Luche reduction) can alter the stereochemical outcome of the reduction of cyclic ketones. nih.govresearchgate.netresearchgate.net

| Transformation | Functional Group Targeted | Reagent Example | Product Type |

| Oxidation | C-6 Hydroxyl | Pyridinium chlorochromate (PCC) | 2H-Pyran-3,6-dione |

| Reduction | C-3 Ketone | Sodium borohydride (NaBH₄) | 6-Hydroxy-2H-pyran-3-ol |

Rearrangement Reactions and Tautomerism

The inherent reactivity of the this compound ring system predisposes it to various rearrangement reactions, often under acidic or thermal conditions. These transformations can lead to the formation of different heterocyclic or carbocyclic structures, significantly expanding the synthetic utility of the parent scaffold.

Acid-Catalyzed Rearrangements (e.g., to Pyromeconic Acid)

One of the most significant acid-catalyzed rearrangements involving the this compound framework is its conversion to valuable furan (B31954) derivatives and other pyranones. A key example of this reactivity is the Achmatowicz reaction, which is a fundamental method for the synthesis of these pyranone scaffolds from furan precursors, specifically furfuryl alcohols. This oxidative rearrangement is often facilitated by acidic conditions or various oxidizing agents that can be considered Lewis acids.

The general mechanism involves the oxidation of a furfuryl alcohol to generate an intermediate that, upon rearrangement, forms the this compound ring. This process can be catalyzed by a range of reagents, leading to high yields of the desired pyranone. For instance, the oxidation of 2-chloro-1-(furan-2-yl)ethanol with m-CPBA results in the formation of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one. More efficient catalytic systems, such as methyltrioxorhenium (MTO) with hydrogen peroxide, have been shown to produce the parent compound from furfuryl alcohol in near-quantitative yields.

While the primary focus is often on the formation of the pyranone, under certain acidic conditions, derivatives of this compound can undergo further rearrangement to form compounds like pyromeconic acid. This transformation highlights the delicate balance of reaction conditions required to control the outcome of these rearrangements.

| Catalyst/Reagent System | Substrate | Product | Yield (%) |

| m-CPBA | 2-chloro-1-(furan-2-yl)ethanol | 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one | 70 |

| Methyltrioxorhenium (MTO)/H₂O₂ | Furfuryl alcohol | This compound | 98 |

| Laccase/TEMPO/Aerial O₂ | (5-alkylfuran-2-yl)carbinols | 6-hydroxy-(2H)-pyran-3(6H)-ones | up to 90 |

Thermal Rearrangements

The thermal stability and reactivity of the this compound scaffold are of significant interest. While specific studies on the thermal rearrangement of the parent compound are limited, computational studies on related dihydropyran structures provide valuable insights into the potential decomposition pathways.

A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives suggests that these compounds undergo a concerted retro-Diels-Alder reaction. mdpi.comresearchgate.net This process involves a six-membered cyclic transition state, leading to the formation of formaldehyde (B43269) and a corresponding diene. researchgate.netrsc.org The study indicates that the reaction is unimolecular, homogeneous, and follows first-order kinetics. rsc.orgresearchgate.net

The presence of substituents on the dihydropyran ring was found to influence the activation energy of the decomposition. Methyl substituents at positions 2, 4, and 6 were shown to decrease the activation free energy, thereby facilitating the thermal decomposition. mdpi.com This suggests that the substitution pattern on the this compound ring would likely play a crucial role in its thermal behavior. The decomposition is believed to proceed through an activated complex with some degree of polar character. rsc.org

| Compound | Activation Free Energy (ΔG≠) at 600 K (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 |

Dynamic Kinetic Isomerization

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic mixtures. This approach has been successfully applied to the this compound scaffold, taking advantage of the facile racemization of its stereocenters under certain conditions.

Non-enzymatic methods for the dynamic kinetic resolution of this compound have been developed using chiral catalysts. These methods typically involve the acylation or silylation of the hydroxyl group, where the chiral catalyst selectively reacts with one enantiomer, while the other enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

For example, chiral guanidines have been employed as catalysts for both acylative and silylative dynamic kinetic resolutions of this compound. The acylative DKR can achieve high enantioselectivity, which can be further enhanced through recrystallization. The silylative DKR has also been accomplished, albeit with more moderate selectivity.

| Resolution Type | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Acylative DKR | Chiral Guanidine B | (R)-6-acetoxy-2H-pyran-3(6H)-one | 94 | 94 |

| Silylative DKR | Chiral Guanidine B | (R)-6-(tert-butyldimethylsilyloxy)-2H-pyran-3(6H)-one | 94 | 94 (after recrystallization: 97) |

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The enone moiety within the this compound scaffold makes it a competent dienophile for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction allows for the construction of complex polycyclic systems with high stereocontrol.

Derivatives of this compound, such as 2-alkoxy-2H-pyran-3(6H)-ones, have been shown to participate as dienophiles in Diels-Alder reactions with various dienes, including 2,3-dimethylbutadiene and butadiene. nih.gov The efficiency and stereoselectivity of these cycloadditions are highly dependent on the reaction conditions.

Under thermal conditions, the cycloadditions proceed with moderate yields and good diastereofacial selectivity. However, the use of Lewis acid promoters significantly enhances both the yield and the diastereoselectivity of the reaction. The major products are typically formed from the approach of the diene to the less sterically hindered face of the dihydropyranone. nih.gov

| Dienophile | Diene | Conditions | Yield (%) | Diastereomeric Ratio |

| 2-methoxy-2H-pyran-3(6H)-one | 2,3-dimethylbutadiene | Thermal | ~50 | >80:20 |

| 2-methoxy-2H-pyran-3(6H)-one | 2,3-dimethylbutadiene | Lewis Acid (SnCl₄) | ~80 | >94:6 |

| 2-butoxy-2H-pyran-3(6H)-one | Butadiene | Thermal | ~50 | >80:20 |

| 2-butoxy-2H-pyran-3(6H)-one | Butadiene | Lewis Acid (SnCl₄) | ~80 | >94:6 |

Spectroscopic and Computational Methods for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-hydroxy-2H-pyran-3(6H)-one, providing detailed insight into the molecular framework by mapping the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary information about the chemical environment of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the protons within the α,β-unsaturated ketone and hemiacetal moieties. The ¹³C NMR spectrum is notable for the distinct resonance of the carbonyl carbon at approximately δ 194.91 ppm.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the compound's connectivity and stereochemical arrangement. mdpi.com

Below is a table summarizing typical NMR spectral data for the parent compound, this compound.

Interactive Table: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-2 | 6.18 (dd, J = 10.4, 1.0 Hz) | - | C-3, C-4 |

| H-4 | 6.98 (dd, J = 10.4, 3.0 Hz) | - | C-2, C-3, C-5, C-6 |

| H-6 | 5.68–5.61 (m) | - | C-2, C-5 |

| C-2 | - | Value not available | - |

| C-3 | - | 194.91 | - |

| C-4 | - | Value not available | - |

| C-5 | - | Value not available | - |

| C-6 | - | Value not available | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to ascertain the precise molecular formula of this compound. This technique measures the mass of the molecule with very high accuracy. The experimentally determined exact mass is then compared to the calculated mass for the expected molecular formula, C₅H₆O₃. For this compound, the calculated monoisotopic mass is 114.031694049 Da. nih.gov HRESIMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically <5 ppm), thus confirming the elemental composition.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of stereogenic centers.

Electronic Circular Dichroism (ECD) is a critical technique for assigning the absolute configuration of chiral molecules like derivatives of this compound. The method involves experimentally measuring the ECD spectrum of the compound and comparing it to a theoretically calculated spectrum. mdpi.com The process begins by calculating the predicted ECD spectra for both possible enantiomers of the molecule using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net The absolute configuration of the isolated compound is then assigned by matching the sign and shape of its experimental spectrum to one of the calculated spectra. researchgate.net This integrated spectroscopic and computational approach has become a reliable method for the unambiguous determination of 3D molecular structures. mdpi.com

The Mosher method is a well-established NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. This method involves the esterification of the chiral alcohol, such as the hydroxyl group at C-6 in this compound, with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric Mosher's esters.

The absolute configuration is then deduced by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage. For a derivative of a related pyranone, the absolute configuration was successfully determined by NMR analysis of its corresponding Mosher's esters, demonstrating the utility of this method for the pyranone class of compounds. researchgate.net

X-ray Diffraction Studies (e.g., Single Crystal XRD)

X-ray crystallography, particularly single-crystal X-ray diffraction (XRD), stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides an unambiguous confirmation of the molecule's covalent structure and stereochemistry by generating a detailed electron density map from the diffraction pattern of X-rays passing through a single crystal of the compound.

For this compound and its derivatives, an X-ray crystallographic analysis would yield crucial structural data. This includes high-precision measurements of bond lengths, bond angles, and torsional angles, which define the exact conformation of the pyran ring and the orientation of its substituents. While specific crystallographic data for the parent compound this compound is not extensively detailed in the literature, studies on analogous pyrones demonstrate the utility of this method. scifiniti.com For instance, X-ray data for similar heterocyclic systems confirm the planarity of the pyran ring. scifiniti.com Such analyses are essential for validating computational models and understanding the steric and electronic effects that govern the molecule's solid-state packing and intermolecular interactions, such as hydrogen bonding.

| Parameter | Information Provided | Significance for this compound |

| Atomic Coordinates | Precise 3D position of each atom | Unambiguously confirms the molecular structure and stereochemistry. |

| Bond Lengths | The distance between the nuclei of two bonded atoms | Reveals details of bonding (e.g., single, double, partial double bonds within the α,β-unsaturated ketone system). |

| Bond Angles | The angle formed between three connected atoms | Defines the geometry of the molecule and the conformation of the pyran ring. |

| Torsional Angles | The dihedral angle between four connected atoms | Describes the conformation around single bonds and the degree of ring puckering. |

| Unit Cell Dimensions | The size and shape of the basic repeating crystalline unit | Provides information on the packing of molecules in the solid state. |

| Intermolecular Interactions | Distances and angles of non-covalent bonds (e.g., H-bonds) | Elucidates the hydrogen-bonding network involving the hydroxyl group, which influences physical properties like melting point. |

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for investigating the structure, properties, and reactivity of this compound at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) is a fundamental quantum chemical method used to analyze electronic structure and predict molecular stability and reactivity. By solving approximations of the Schrödinger equation, DFT calculations can determine electron distribution, molecular orbital energies, and other key electronic properties. semanticscholar.org For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, can elucidate its thermodynamic stability and provide quantitative measures of its reactivity. scifiniti.comsemanticscholar.org

Studies on analogous pyranone structures have utilized DFT to investigate geometric parameters, vibrational frequencies, and electronic properties. scifiniti.com Such calculations can accurately reproduce experimental data, confirming, for example, the planarity of the pyran ring. scifiniti.com Key outputs from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer and chemical reactivity. scifiniti.com Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack. semanticscholar.org

| Calculated Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy 3D structure of the molecule | Predicts bond lengths and angles, which can be compared with experimental (e.g., XRD) data. scifiniti.com |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | The HOMO-LUMO gap indicates chemical reactivity and stability; the orbitals' locations highlight sites for electron donation/acceptance. scifiniti.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution on the molecule's surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of interaction. semanticscholar.org |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectral bands | Aids in the assignment of experimental spectra and confirms the calculated minimum energy structure. scifiniti.com |

| Thermodynamic Properties | Enthalpy, Gibbs free energy, etc. | Allows for the prediction of reaction energies and the relative stability of different isomers or tautomers. scifiniti.com |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govmdpi.com This method is instrumental in drug discovery and for understanding the biological interactions of molecules like this compound. The simulation places the flexible ligand into the binding site of a rigid or semi-flexible receptor and scores the different poses based on their binding affinity, often calculated as a free energy of binding (e.g., kcal/mol). nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the target receptor. youtube.com Docking algorithms then explore a vast conformational space to find the most stable complex, which is stabilized by interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govmdpi.com For this compound, docking could be used to investigate its potential interaction with enzyme active sites, helping to elucidate a mechanism of action for any observed biological activity. evitachem.com The results can identify key amino acid residues involved in binding and guide the design of more potent derivatives. mdpi.comnih.gov

| Stage | Description | Key Outputs |

| 1. Receptor & Ligand Preparation | Obtaining and preparing the 3D structures of the target protein and this compound. This includes adding hydrogen atoms and assigning charges. | "Docking-ready" PDB files for both molecules. |

| 2. Binding Site Identification | Defining the specific pocket or active site on the receptor where the ligand is expected to bind. | A defined grid box for the docking simulation. |

| 3. Docking Simulation | Using software (e.g., AutoDock, GOLD) to systematically place the ligand in the binding site and evaluate different poses. nih.gov | A set of possible binding poses ranked by energy score. |

| 4. Pose Analysis & Scoring | Analyzing the top-ranked poses to understand the binding mode. The scoring function estimates the binding affinity (e.g., S-score in kcal/mol). nih.gov | Binding energy values and visualization of the ligand-receptor complex. |

| 5. Interaction Analysis | Identifying specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and receptor residues. nih.govnih.gov | A 2D or 3D map detailing the key interactions responsible for binding affinity. |

Quantum chemical methods, particularly those derived from DFT, provide a powerful framework for analyzing and predicting the chemical reactivity of this compound. mdpi.com This analysis relies on the calculation of various "reactivity descriptors" that quantify a molecule's response to chemical attack.

Key concepts such as Pearson's Hard and Soft Acids and Bases (HSAB) principle can be applied, stating that hard acids prefer to react with hard bases, and soft acids with soft bases. mdpi.com DFT allows for the calculation of properties like chemical hardness, softness, and the electrophilicity index, which helps in predicting reaction outcomes. scifiniti.commdpi.com For this compound, the α,β-unsaturated ketone system is a known reactive site, making it susceptible to nucleophilic (Michael) addition. researchgate.netnih.gov The reactivity of this and other sites, such as the hydroxyl group, can be rationalized using quantum chemical descriptors. For example, Fukui functions and local softness calculations can identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, thus predicting regioselectivity. mdpi.com

| Reactivity Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron (approximated by -EHOMO). | Indicates the molecule's ability to act as an electron donor (nucleophile). |

| Electron Affinity (A) | The energy released when an electron is added (approximated by -ELUMO). | Indicates the molecule's ability to act as an electron acceptor (electrophile). |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; η ≈ (I - A) / 2. | A larger value implies greater stability and lower reactivity. |

| Electrophilicity Index (ω) | A global measure of a molecule's electrophilic character. | Quantifies the ability of the pyranone to accept electrons, particularly at the enone system. |

| Fukui Functions | Describe the change in electron density at a specific point when an electron is added or removed. | Identifies the most reactive sites for nucleophilic and electrophilic attack within the molecule. |

Structure Activity Relationship Sar Studies of 6 Hydroxy 2h Pyran 3 6h One Derivatives

Impact of Substituents on Biological Activities

The type and position of chemical groups attached to the pyranone ring are primary determinants of biological efficacy, particularly concerning antimicrobial properties.

Research into the structure-activity relationships of 6-hydroxy-2H-pyran-3(6H)-one derivatives has predominantly focused on substitutions at the C-2 and C-6 positions, which have been identified as critical for modulating biological activity, especially against Gram-positive bacteria. nih.gov

C-2 Position: The nature and size of the substituent at the C-2 position have a pronounced effect on antibacterial potency. Studies have shown that introducing bulkier substituents at this position generally leads to greater antibacterial activity. nih.gov For instance, derivatives featuring aromatic groups such as phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl at C-2 exhibit beneficial effects on activity. nih.gov The presence of a 4-biphenylyl group has also been associated with significant activity. researchgate.net

C-6 Position: The C-6 position, featuring a hemiacetal hydroxyl group in the parent compound, is another key site for modification. Substitution at this position can significantly influence activity. For example, a derivative with a methoxy (B1213986) group at C-6 displayed potent antibacterial action. nih.gov The introduction of more complex ester groups, such as a p-nitrobenzoyl group, has been shown to yield compounds with exceptionally high potency against certain bacterial strains. nih.gov

While extensive data exists for the C-2 and C-6 positions, the literature provides limited specific information regarding the systematic exploration of substitutions at the C-3 (carbonyl) and C-5 positions and their direct impact on the biological activity of this particular scaffold.

Modifications to the side chains, particularly those attached at the C-2 and C-6 positions, significantly influence the biological profile of the derivatives. The nature of these side chains can affect the compound's polarity, steric profile, and ability to interact with biological targets.

For example, the introduction of sulfur-containing aromatic side chains, such as phenylthio and benzenesulfonyl, has been shown to be advantageous for antibacterial activity against Gram-positive bacteria. nih.gov This suggests that the electronic properties and the size of these groups are important for target interaction. The activity is not limited to sulfur-containing moieties; aryl groups like the 4-biphenylyl substituent also confer strong activity, indicating that large, hydrophobic side chains can be beneficial. researchgate.net In a study on related dihydropyranone derivatives, modifications to a phenylhexyl side chain, including the removal or modification of a hydroxyl group, led to significant changes in cytotoxicity against cancer cell lines. researchgate.net

The α,β-unsaturated ketone moiety (an enone system) within the pyranone ring is an essential structural feature for the biological activity of these compounds. nih.govresearchgate.net This electrophilic system is a critical pharmacophore, likely involved in covalent interactions with biological nucleophiles, such as cysteine residues in enzymes or proteins, through a Michael-type addition reaction.

The indispensability of the enone system is supported by studies on Michael adducts. While adducts formed with thiols were found to have some activity, it is hypothesized that this activity may arise from a retro-Michael reaction in the biological medium, which regenerates the parent α,β-unsaturated ketone, allowing it to interact with its target. nih.govresearchgate.net This underscores that the intact enone system is a prerequisite for the antimicrobial action of this class of compounds. nih.gov

The introduction of electron-withdrawing groups (EWGs) into substituents can significantly enhance the biological activity of this compound derivatives. EWGs can increase the electrophilicity of the pyranone system or other parts of the molecule, potentially improving interactions with biological targets.

A compelling example is the modification at the C-6 position. A derivative featuring a p-nitrobenzoyl group, which contains the strongly electron-withdrawing nitro group, demonstrated superior antibacterial activity. The compound 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one showed a minimum inhibitory concentration (MIC) of 0.75 µg/mL against Streptococcus sp. C203M, which was more potent than its counterpart with a methoxy group at the same position (MIC of 1.56 µg/mL against Staphylococcus aureus). nih.gov This suggests that the electron-withdrawing nature of the p-nitrobenzoyl group contributes positively to the compound's efficacy.

Table 1: Antibacterial Activity of Selected 2H-pyran-3(6H)-one Derivatives

| Compound | Substituent at C-2 | Substituent at C-6 | Test Organism | MIC (µg/mL) |

|---|---|---|---|---|

| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl | Methoxy | Staphylococcus aureus ATCC 2593 | 1.56 nih.gov |

| 9 | 2-[4-(Phenylthio)phenyl]-2-methyl | (p-Nitrobenzoyl)oxy | Streptococcus sp. C203M | 0.75 nih.gov |

Stereochemical Aspects in Structure-Activity Relationships

Stereochemistry is a critical factor that governs the biological activity of chiral this compound derivatives. The spatial arrangement of substituents can dictate how a molecule fits into and interacts with a chiral biological target, such as an enzyme's active site or a receptor.

The pyranone scaffold contains stereogenic centers, and the biological activity can differ significantly between stereoisomers. Nucleophilic and electrophilic additions to the pyranone ring are influenced by the substituents already present on a stereogenic center, which in turn governs the stereochemistry of the newly formed center. researchgate.net

While SAR studies on the parent scaffold are limited, research on structurally related compounds provides strong evidence for the importance of stereochemistry. In a study of cytotoxic 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives, the four synthesized stereoisomers exhibited different levels of activity against various cell lines. researchgate.net For example, in a phytotoxicity test, the (6S,2´R)-isomer showed the most potent and stereospecific activity against the roots of Italian ryegrass seedlings, with a significant difference compared to the other stereoisomers. researchgate.net This highlights that a specific three-dimensional configuration is often required for optimal biological activity. The development of methods for the enantioselective synthesis of pyranone derivatives is therefore crucial for exploring these stereochemical SARs.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. ajol.info While specific QSAR studies on this compound are not widely reported, research on the closely related isomeric 3-hydroxypyran-4-one derivatives provides valuable insights that are likely applicable.

A QSAR analysis was performed on a series of 3-hydroxypyran-4-one derivatives to model their antimicrobial activity against Staphylococcus aureus and Candida albicans. nih.gov Various chemometric methods, including factor analysis-based multiple linear regression (FA-MLR), principal component regression (PCR), and genetic algorithm-partial least squares (GA-PLS), were used to link structural descriptors to the observed activity (pIC50). nih.gov

The results of the study revealed that topological parameters played a significant role in the antimicrobial activity of these compounds. nih.gov Topological descriptors are numerical values that describe the atomic connectivity and shape of the molecule. The most predictive QSAR model was developed using the GA-PLS method. This model was able to explain and predict a high percentage of the variance in the activity data for both S. aureus (R² = 0.96, Q² = 0.91) and C. albicans (R² = 0.91, Q² = 0.87). nih.gov The success of this QSAR model indicates that the antimicrobial potency of these pyranone derivatives is strongly dependent on their molecular size, shape, and branching, which can be quantitatively modeled to predict the activity of new, unsynthesized compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one |

| 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one |

| 3-hydroxypyran-4-one |

| Staphylococcus aureus |

| Streptococcus sp. |

Biological Activities and Biochemical Mechanisms of Action

Antimicrobial Properties

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated notable antimicrobial capabilities, exhibiting activity against a range of bacterial and fungal pathogens. nih.govnih.gov

Antibacterial Activities

Studies have shown that derivatives of this compound possess significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov The effectiveness of these compounds appears to be influenced by the nature of the substituents at specific positions on the pyran ring. Research indicates that the introduction of bulkier substituents at the C-2 position enhances antibacterial activity. nih.gov Furthermore, the presence of phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents has been found to be beneficial for activity against Gram-positive bacteria. nih.gov

Specific derivatives have shown potent inhibitory effects against pathogenic strains such as Staphylococcus aureus and Streptococcus sp. nih.gov For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov An even lower MIC of 0.75 µg/mL was recorded for 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one against a Streptococcus species. nih.gov

Below is a summary of the antibacterial activity of selected this compound derivatives.

| Derivative Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 µg/mL |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 µg/mL |

Antifungal Activities

In addition to their antibacterial effects, this compound and its derivatives have been recognized as antifungal agents. nih.gov Research has documented their activity against various fungal species, including Candida albicans, Microsporum, and Trichophyton. nih.gov This broad-spectrum antifungal potential highlights the compound's significance in the development of new anti-infective therapies.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound derivatives is fundamentally linked to their chemical structure. nih.gov The alpha,beta-enone system within the pyranone ring is considered essential for the observed biological activity. nih.gov This structural motif is a known Michael acceptor, capable of reacting with nucleophiles such as the thiol groups found in the amino acid cysteine, which is present in numerous microbial enzymes and proteins. This interaction can lead to enzyme inactivation and disruption of cellular processes, ultimately resulting in microbial death. The activity of Michael adducts of thiols, which may be due to a retro-Michael reaction, further supports this proposed mechanism. nih.gov

Antioxidant Activities

The pyranone scaffold is associated with antioxidant properties, primarily through its ability to counteract harmful reactive oxygen species (ROS). smolecule.com

Free Radical Scavenging Mechanisms

The antioxidant capacity of compounds related to this compound has been investigated, revealing mechanisms for their free radical scavenging effects. A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound that also possesses a pyranone structure, demonstrated its ability to scavenge 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radicals (ABTS˙+) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals. researchgate.net The research indicated that the unstable enol structure within the DDMP molecule is a key factor for its antioxidant activity, with the hydroxyl group at the olefin position being particularly crucial for the scavenging effect. researchgate.net This suggests that the enol tautomer of this compound likely plays a significant role in its ability to donate a hydrogen atom to neutralize free radicals.

Anticancer and Cytotoxic Activities

While direct and extensive research on the anticancer and cytotoxic activities of this compound is limited, the broader class of pyranone derivatives has been investigated for its potential in cancer therapy.

Mechanistic Insights into Cytotoxicity

The mechanisms underlying the cytotoxic effects of pyranone derivatives often involve the induction of apoptosis and cell cycle arrest. For example, some 6-acrylic phenethyl ester-2-pyranone derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in HeLa cells nih.gov. The induction of apoptosis is a critical mechanism for the elimination of tumor cells and is often a target for cancer chemotherapeutics nih.gov.

Further investigations into cytotoxic 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones revealed that these compounds induce morphological changes characteristic of apoptosis in HL-60 cells, significantly inhibit proliferation, and generate DNA damage nih.gov. One of the analogs was also found to arrest the cell cycle of HL-60 cells in the G2/M phase and inhibit the activity of topoisomerase IIα, a key enzyme involved in DNA replication and repair nih.gov. These findings suggest that pyranone derivatives can exert their cytotoxic effects through multiple pathways, ultimately leading to cancer cell death.

Enzyme Inhibition and Modulation

The pyranone scaffold is a key structural motif in a variety of enzyme inhibitors, highlighting the potential of this compound and its derivatives in modulating key biological processes.

Kinase Inhibition (e.g., DNA-Dependent Protein Kinase, Ataxia Telangiectasia Mutated Kinase)

Structure-activity relationship studies have identified pyranone derivatives as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKKs), including DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase acs.orgnih.gov. These kinases play crucial roles in the DNA damage response, and their inhibition can sensitize cancer cells to radiotherapy and chemotherapy.

Research has shown that substitutions at the 6-position of the pyranone ring are well-tolerated for DNA-PK and ATM kinase inhibition, while substitutions at the 3- and 5-positions are generally not favorable acs.orgnih.gov. A study on 2,6-disubstituted pyran-4-ones and thiopyran-4-ones demonstrated their potential as selective inhibitors of DNA-PK nih.govresearchgate.net. Although these studies did not specifically test this compound, they provide a strong rationale for investigating its potential as a kinase inhibitor based on its core pyranone structure. For instance, a 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one derivative was identified as a highly potent and selective ATM inhibitor with an IC50 of 13 nM acs.orgnih.gov.

Interactive Data Table: Kinase Inhibitory Activity of Selected Pyranone Derivatives

| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |

| 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one (151C) | ATM | 0.013 | acs.orgnih.gov |

| 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one (16) | DNA-PK | 0.220 | acs.orgnih.gov |

| 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one (naphthyl at 4') | DNA-PK | 0.2 - 0.4 | nih.gov |

| 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one (benzo[b]thienyl at 4') | DNA-PK | 0.2 - 0.4 | nih.gov |

α-Glucosidase Inhibition and Enzyme Kinetics

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. While there is no specific data available for the α-glucosidase inhibitory activity of this compound, various other heterocyclic compounds, including pyran derivatives, have been investigated for this purpose.

The inhibitory activity of a compound against α-glucosidase is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Enzyme kinetics studies, often visualized using Lineweaver-Burk plots, are employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) nih.gov. For instance, a study on flavonoid derivatives identified a mixed-type inhibitor of α-glucosidase with an IC50 value of 15.71 ± 0.21 μM frontiersin.org. The potential of this compound as an α-glucosidase inhibitor remains an area for future investigation.

Modulation of Enzyme Activity and Stability

The reactivity of the functional groups in this compound, including the hydroxyl group and the α,β-unsaturated ketone system, suggests its potential to interact with and modulate the activity and stability of various enzymes nih.gov. The stability of this compound itself can be influenced by environmental factors. For example, it is known to be unstable in acidic aqueous solutions, where the hemiacetal ring can open to form a linear diketone echemi.com. This reactivity could potentially be harnessed for the development of enzyme inhibitors that form covalent bonds with their target enzymes. Lipase-catalyzed esterification of the hydroxyl group has been demonstrated, indicating that enzymes can indeed interact with and modify this compound rug.nl.

Anti-inflammatory Properties

The this compound core structure is a scaffold utilized in the development of novel anti-inflammatory agents. Research has focused on synthesizing derivatives that exhibit potent anti-inflammatory effects. Studies on pyranocoumarin and pyrano[2,3-d]pyrimidine derivatives have shown that modifications to the basic pyranone ring can lead to significant biological activity. mdpi.comnih.gov

For instance, a study involving pyranocoumarin derivatives identified a compound, referred to as coumarin derivative 2, which demonstrated significant anti-inflammatory action in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. mdpi.com This compound effectively reduced the production of nitric oxide (NO) and proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com The mechanism of action was linked to the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) p65 signaling pathways. mdpi.com Specifically, the meta-substituted derivative showed a more pronounced dose-dependent anti-inflammatory effect compared to ortho- or para-substituted analogues. mdpi.com

Similarly, research into pyrano[2,3-d]pyrimidine derivatives has been conducted to evaluate their anti-inflammatory potential. nih.gov These complex heterocyclic compounds, synthesized through multicomponent reactions, have been assessed for their ability to act as anti-inflammatory agents, indicating the versatility of the pyran ring in designing molecules with therapeutic properties. nih.gov While these studies highlight the potential of the pyranone scaffold, the research has centered on complex derivatives rather than the parent compound this compound itself.

Table 1: Anti-inflammatory Activity of Selected Pyranone Derivatives

| Compound Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Pyranocoumarin derivative | Significantly reduced nitric oxide, TNF-α, and IL-6 production in LPS-stimulated macrophages. | Inhibition of MAPK and NF-κB p65 signaling pathways. | mdpi.com |

Antiviral Activities (e.g., Anti-HCV Activity)

Derivatives of the α-pyranone structure have been identified as promising scaffolds for the development of antiviral agents, particularly against the Hepatitis C Virus (HCV). A series of 4-hydroxyamino α-pyranone carboxamide analogues were synthesized and evaluated for their ability to inhibit HCV replication. nih.govnih.gov

The anti-HCV activity was assessed in a cell-based subgenomic HCV RNA replicon system (genotype 1b). nih.gov The potency of the compounds was determined by their ability to reduce luciferase activity, which is linked to viral replication. nih.gov Out of 42 synthesized compounds, eight demonstrated significant anti-HCV activity with low cytotoxicity. nih.gov The most promising compounds exhibited a 50% effective concentration (EC₅₀) in the range of 0.15 to 0.40 μM, with a 50% cytotoxic concentration (CC₅₀) greater than 20 μM. nih.govnih.gov